An In-depth Technical Guide to the Physicochemical Properties of 3-Cyclohexyl-2-(methylamino)propanoic acid
An In-depth Technical Guide to the Physicochemical Properties of 3-Cyclohexyl-2-(methylamino)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This technical guide provides a comprehensive overview of the key physicochemical properties of 3-Cyclohexyl-2-(methylamino)propanoic acid. In the absence of extensive experimental data in publicly accessible literature, this document focuses on robust predictive methodologies alongside detailed experimental protocols to empower researchers in their drug discovery and development endeavors.
Introduction: Understanding the Molecular Landscape
3-Cyclohexyl-2-(methylamino)propanoic acid is a non-proteinogenic amino acid characterized by a cyclohexyl moiety attached to the β-carbon of an N-methylated alanine backbone. This unique structural combination imparts specific physicochemical characteristics that are critical to its behavior in biological systems. An understanding of properties such as its acid-base dissociation constants (pKa), lipophilicity (logP), and solubility is fundamental to predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential interactions with biological targets.
This guide will delve into the predicted physicochemical parameters of this molecule and provide detailed, field-proven experimental workflows for their empirical determination.
Predicted Physicochemical Properties
Due to the limited availability of experimental data for 3-Cyclohexyl-2-(methylamino)propanoic acid, the following properties have been estimated using well-established computational models. It is crucial to recognize that these are predictions and should be confirmed by experimental data for any critical applications.
| Property | Predicted Value | Method/Source |
| Molecular Formula | C10H19NO2 | - |
| Molecular Weight | 185.27 g/mol | - |
| pKa (acidic) | ~2.0 - 3.0 | Estimated based on similar amino acid structures.[1][2][3] |
| pKa (basic) | ~9.5 - 10.5 | Estimated based on similar amino acid structures.[1][2][3] |
| logP | ~1.5 - 2.5 | Estimated based on computational models and data from structurally related compounds.[4][5] |
| Aqueous Solubility | Predicted to be low to moderate | Qualitative estimation based on structure. |
A Note on Predictive Accuracy: The accuracy of in silico predictions for physicochemical properties can vary. For instance, the mean absolute errors for pKa predictions can range from 0.5 to 1.0 pKa units.[1] Similarly, predicted logP values can have uncertainties.[6][7] Therefore, the values presented above should be considered as initial estimates to guide experimental design.
Methodologies for Physicochemical Profiling
A thorough understanding of a compound's behavior necessitates empirical determination of its physicochemical properties. The following sections provide detailed, step-by-step protocols for key experiments.
Determination of Acid Dissociation Constants (pKa)
The pKa values of the carboxylic acid and the secondary amine groups are critical for understanding the ionization state of 3-Cyclohexyl-2-(methylamino)propanoic acid at different pH values. Acid-base titration is a fundamental and accurate method for pKa determination.
Experimental Protocol: Potentiometric Titration
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Sample Preparation:
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Accurately weigh approximately 10-20 mg of 3-Cyclohexyl-2-(methylamino)propanoic acid.
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Dissolve the compound in a known volume (e.g., 50 mL) of deionized water or a suitable co-solvent if solubility is low.
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Titration Setup:
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Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0).
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Place the sample solution in a thermostatted beaker with a magnetic stirrer.
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Use a calibrated burette filled with a standardized solution of a strong acid (e.g., 0.1 M HCl) to titrate the basic group and a strong base (e.g., 0.1 M NaOH) to titrate the acidic group.
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Titration Procedure:
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Record the initial pH of the sample solution.
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Add the titrant in small, precise increments (e.g., 0.1 mL).
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After each addition, allow the pH to stabilize and record the pH value and the volume of titrant added.
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Continue the titration well past the equivalence points.
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Data Analysis:
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Plot the pH values against the volume of titrant added to generate a titration curve.
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The pKa values correspond to the pH at the half-equivalence points. The first pKa (carboxylic acid) will be in the acidic range, and the second pKa (methylamino group) will be in the basic range.
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Causality Behind Experimental Choices: The use of a thermostatted beaker ensures that the temperature, which can affect pKa, remains constant throughout the experiment. Stirring ensures homogeneity of the solution. Stepwise addition of the titrant allows for a detailed titration curve, which is essential for accurate determination of the equivalence and half-equivalence points.
Caption: Workflow for pKa determination by potentiometric titration.
Determination of Lipophilicity (logP)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its ability to cross biological membranes. The shake-flask method is the gold standard for experimental logP determination.
Experimental Protocol: Shake-Flask Method
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Preparation of Phases:
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Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4) with n-octanol by shaking them together overnight and then separating the layers.
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-
Sample Preparation:
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Prepare a stock solution of 3-Cyclohexyl-2-(methylamino)propanoic acid in the aqueous phase at a known concentration.
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Partitioning:
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In a separatory funnel, combine a known volume of the aqueous sample solution with an equal volume of the pre-saturated n-octanol.
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Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning equilibrium to be reached.
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Allow the two phases to separate completely.
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Phase Analysis:
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Carefully separate the aqueous and n-octanol layers.
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Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
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Calculation:
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Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
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The logP is the base-10 logarithm of P.
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Trustworthiness of the Protocol: Pre-saturation of the solvents is a critical step to ensure that the volume of each phase does not change during the experiment due to mutual dissolution, which would affect the concentration measurements. The choice of an appropriate analytical method with sufficient sensitivity and linearity is paramount for accurate quantification.
Caption: Workflow for logP determination using the shake-flask method.
Determination of Aqueous Solubility
Aqueous solubility is a crucial property that influences a drug's dissolution rate and bioavailability. Both kinetic and thermodynamic solubility are important parameters in drug discovery.
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
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Sample Preparation:
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Add an excess amount of solid 3-Cyclohexyl-2-(methylamino)propanoic acid to a known volume of the desired aqueous medium (e.g., deionized water, buffer at a specific pH) in a sealed vial.
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Equilibration:
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Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the solid and dissolved compound is reached.
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Phase Separation:
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Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
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Analysis:
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Determine the concentration of the compound in the clear filtrate using a validated analytical method such as HPLC-UV or LC-MS.
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Result:
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The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.
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Expertise in Method Selection: Thermodynamic solubility provides the true equilibrium solubility, which is a more fundamental property than kinetic solubility. However, kinetic solubility assays, which often involve the precipitation of a compound from a DMSO stock solution into an aqueous buffer, are higher throughput and can be valuable for screening large numbers of compounds in early discovery.
Caption: Workflow for thermodynamic solubility determination.
Conclusion
References
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Isodesmic reaction for accurate theoretical pKa calculations of amino acids and peptides. Physical Chemistry Chemical Physics, 2018. [Link]
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Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Molecules, 2021. [Link]
-
Protein pKa calculations. Wikipedia. [Link]
-
Decades of Reliable pKa Predictions. ACD/Labs. [Link]
-
Accurately Predicting Protein pKa Values Using Nonequilibrium Alchemy. Journal of Chemical Theory and Computation, 2023. [Link]
-
KaMLs for Predicting Protein pKa Values and Ionization States: Are Trees All You Need?. bioRxiv, 2023. [Link]
-
A Simple, Yet Rapid and Effective Method for LogP Prediction of Dipeptides Based on Theoretical Descriptors (HMLP). I.J.Modern Education and Computer Science, 2011. [Link]
-
Reliable Estimation of Prediction Uncertainty for Physicochemical Property Models. Journal of Chemical Theory and Computation, 2017. [Link]
-
Reliable estimation of prediction uncertainty for physico-chemical property models. arXiv, 2017. [Link]
-
PubChem Compound Summary for CID 13033428, 3-Cyclohexyl-2-methylpropanoic acid. PubChem. [Link]
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Propanoic acid, 2-methyl-, cyclohexyl ester. Cheméo. [Link]
Sources
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- 2. Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models | MDPI [mdpi.com]
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- 4. 3-Cyclohexyl-2-methylpropanoic acid | C10H18O2 | CID 13033428 - PubChem [pubchem.ncbi.nlm.nih.gov]
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